molecular formula C22H12ClF3N2O5S B2453578 (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile CAS No. 1025258-96-1

(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile

Cat. No.: B2453578
CAS No.: 1025258-96-1
M. Wt: 508.85
InChI Key: CLDAOGIRXKXLCA-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile typically involves multiple steps, including the formation of the sulfonyl and nitro groups, as well as the coupling of the aromatic rings. Common reagents might include chlorosulfonic acid, nitrobenzene derivatives, and trifluoromethyl phenols. Reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as anti-inflammatory or anticancer agents.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with nitro and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)sulfonyl)-3-(5-nitrophenyl)prop-2-enenitrile
  • 2-((4-Chlorophenyl)sulfonyl)-3-(2-(4-(trifluoromethyl)phenoxy)phenyl)prop-2-enenitrile

Uniqueness

The unique combination of functional groups in (2E)-2-(4-chlorobenzenesulfonyl)-3-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile gives it distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly alter its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O5S/c23-16-3-8-19(9-4-16)34(31,32)20(13-27)12-14-11-17(28(29)30)5-10-21(14)33-18-6-1-15(2-7-18)22(24,25)26/h1-12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDAOGIRXKXLCA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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